4-Hydroxysulfinpyrazone is synthesized from pyrazole derivatives and sulfinyl compounds. Its classification falls under the category of non-steroidal anti-inflammatory drugs (NSAIDs) and uricosuric agents. The compound's structure allows it to interact with various biological targets, leading to its therapeutic effects.
The synthesis of 4-Hydroxysulfinpyrazone can be achieved through several methods, including:
These synthetic routes require careful control over reaction conditions such as temperature, solvent, and time to achieve optimal yields and purity.
The molecular formula for 4-Hydroxysulfinpyrazone is C₄H₄N₂O₂S, with a molecular weight of approximately 160.16 g/mol. The structure consists of a pyrazole ring with a hydroxyl group and a sulfinyl group attached.
4-Hydroxysulfinpyrazone participates in various chemical reactions, including:
These reactions are significant for modifying the compound's properties for enhanced therapeutic efficacy or reduced side effects.
The mechanism of action of 4-Hydroxysulfinpyrazone primarily involves:
These properties are crucial for determining the formulation and delivery methods for therapeutic use.
4-Hydroxysulfinpyrazone is primarily used in clinical settings for:
4-Hydroxysulfinpyrazone (IUPAC name: 4-[2-(4-Hydroxybenzenesulfinyl)ethyl]-1,2-diphenylpyrazolidine-3,5-dione) is an organic molecule classified as a hydroxylated phenyl sulfoxide derivative. Its molecular formula is C23H20N2O4S, with a molecular weight of 420.48 g/mol. Structurally, it features:
The hydroxyl group at the para-position of the sulfinyl-attached benzene ring significantly enhances hydrophilicity compared to the parent compound sulfinpyrazone (logP reduction of ~1.5 units). This modification facilitates renal excretion and influences protein binding affinity [5].
Table 1: Key Structural and Physicochemical Properties of 4-Hydroxysulfinpyrazone
Property | Value/Description |
---|---|
Molecular Formula | C23H20N2O4S |
Molecular Weight | 420.48 g/mol |
CAS Registry Number | Not assigned (Metabolite of 57-96-5) |
Core Structure | 1,2-Diphenylpyrazolidine-3,5-dione |
Functional Modifications | p-Hydroxybenzenesulfinylethyl at C4 position |
Key Polarity Features | Sulfoxide group, phenolic hydroxyl |
4-Hydroxysulfinpyrazone is the principal oxidative metabolite of the uricosuric and antiplatelet drug sulfinpyrazone (C23H20N2O3S). Its formation occurs predominantly via cytochrome P450-mediated hydroxylation, specifically involving CYP2C9 isoenzymes, on the phenyl ring of the sulfinyl moiety [3]. Metabolic studies reveal:
Table 2: Comparative Profile of Sulfinpyrazone and Its Major Metabolites
Compound | Structural Feature | Primary Metabolic Pathway | Relative Abundance in Plasma |
---|---|---|---|
Sulfinpyrazone | Benzenesulfinylethyl | Parent compound | 100% (reference) |
4-Hydroxysulfinpyrazone | p-Hydroxybenzenesulfinylethyl | CYP2C9 hydroxylation | 25-40% |
Sulfinpyrazone-sulfide | Benzenethioethyl | Sulfoxide reduction | 15-30% |
Sulfinpyrazone-sulfone | Benzenesulfonylethyl | Sulfoxide oxidation | 5-15% |
The identification of 4-Hydroxysulfinpyrazone paralleled key investigations into sulfinpyrazone's dual pharmacology:
Uricosuric Research Era (1957-1970s): Following sulfinpyrazone's 1957 introduction as a gout therapeutic, metabolic studies in the 1960s-70s by Dayton et al. and Dieterle et al. revealed its hydroxylated metabolites. This established 4-Hydroxysulfinpyrazone as a major circulating species but with reduced URAT1 inhibition compared to the parent drug [2] [5].
Antiplatelet Research Focus (1978-1985): During the Anturane Reinfarction Trial, analytical method development enabled quantification of 4-Hydroxysulfinpyrazone in plasma. Studies demonstrated its contribution to sulfinpyrazone's in vivo antiplatelet effects, particularly in inhibiting cyclooxygenase-1 (COX-1) at supratherapeutic concentrations (IC50 > 100 µM) [4] [5].
Modern Transport Studies (2000s-Present): Recognition that 4-Hydroxysulfinpyrazone retains activity against urate transporters (URAT1 inhibition Ki ≈ 15 µM vs sulfinpyrazone's 6 µM) reframed it as a pharmacologically active metabolite rather than an inactivation product [1] [8]. Its role in drug-drug interactions via CYP2C9 inhibition was also elucidated during this period.
Table 3: Historical Milestones in 4-Hydroxysulfinpyrazone Research
Time Period | Research Focus | Key Advance |
---|---|---|
1960-1975 | Metabolic Characterization | Identification as primary oxidative metabolite |
1978-1985 | Analytical Detection | Validation of HPLC quantification methods in plasma |
1980-1990 | Antiplatelet Mechanisms | Assessment of COX inhibition potency |
2004-Present | Transporter Interactions | URAT1/OAT4 inhibition profiling |
The compound remains a reference standard in uricosuric drug metabolism studies despite sulfinpyrazone's clinical decline due to safety concerns and withdrawal from major markets [1] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7